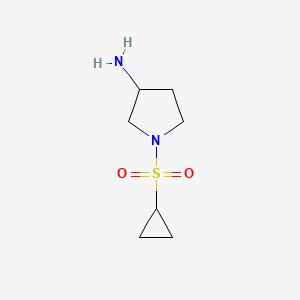
N-Cyclohexyl L-isoleucinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyclohexyl L-isoleucinamide is an organic compound with the molecular formula C12H24N2O It is a derivative of the amino acid L-isoleucine, where the amino group is substituted with a cyclohexyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexyl L-isoleucinamide typically involves the reaction of L-isoleucine with cyclohexylamine. The process can be summarized as follows:
Starting Materials: L-isoleucine and cyclohexylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Procedure: L-isoleucine is first activated by the coupling agent, followed by the addition of cyclohexylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:
Batch or Continuous Flow Reactors: These reactors allow for better control over reaction conditions and can handle larger quantities of reactants.
Automated Systems: Automation can improve the consistency and yield of the product by precisely controlling reaction parameters.
化学反応の分析
Types of Reactions: N-Cyclohexyl L-isoleucinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The cyclohexyl group or other substituents can be replaced by different functional groups through substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution Reagents: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cyclohexyl L-isoleucine, while reduction could produce N-cyclohexyl L-isoleucinamine.
科学的研究の応用
N-Cyclohexyl L-isoleucinamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving protein synthesis and enzyme interactions due to its structural similarity to natural amino acids.
Medicine: Research into its potential therapeutic applications, such as drug development and delivery systems, is ongoing.
Industry: It may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism by which N-Cyclohexyl L-isoleucinamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, mimicking or inhibiting the action of natural amino acids. The cyclohexyl group can influence the compound’s binding affinity and specificity, affecting its overall activity.
類似化合物との比較
N-Cyclohexyl L-valinamide: Similar in structure but derived from L-valine.
N-Cyclohexyl L-leucinamide: Derived from L-leucine, with similar properties.
N-Cyclohexyl L-alaninamide: Derived from L-alanine, with a simpler structure.
Uniqueness: N-Cyclohexyl L-isoleucinamide is unique due to its specific side chain derived from L-isoleucine, which imparts distinct steric and electronic properties. These differences can affect its reactivity and interactions in various chemical and biological contexts, making it a valuable compound for targeted applications.
特性
IUPAC Name |
2-amino-N-cyclohexyl-3-methylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-3-9(2)11(13)12(15)14-10-7-5-4-6-8-10/h9-11H,3-8,13H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZSURZELUMBDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1CCCCC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-methoxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B12085634.png)

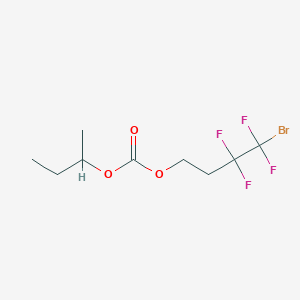

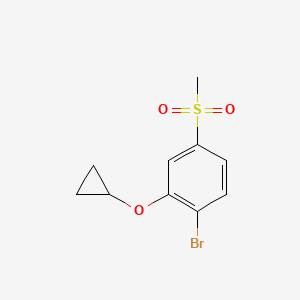

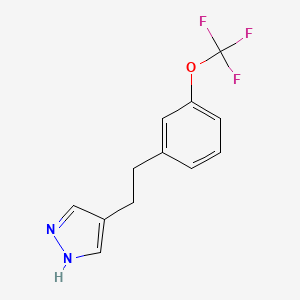
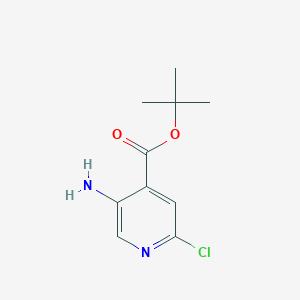

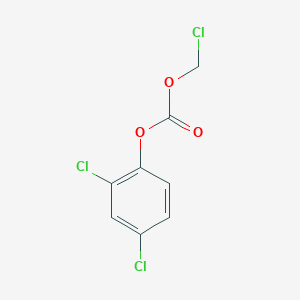

![1-Oxa-9-thiaspiro[5.5]undecan-4-yl methanesulfonate](/img/structure/B12085687.png)

